N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide
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Overview
Description
N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide is a chemical compound with the molecular formula C11H13N3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide typically involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole with N-methylacetamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-2-yl)acetamide
Uniqueness
N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide is unique due to its specific structure and the presence of the benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-12-10(15)7-14-9-6-4-3-5-8(9)13(2)11(14)16/h3-6H,7H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRQCMWXXBZPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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